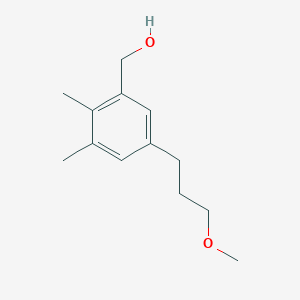
(5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol is an organic compound characterized by a phenyl ring substituted with a methoxypropyl group and two methyl groups, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2,3-dimethylphenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halides, amines, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
科学的研究の応用
(5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
(5-(3-Methoxypropyl)-2,3-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-(3-Methoxypropyl)-2,3-dimethylphenyl)acetone: Similar structure but with an acetone group instead of methanol.
Uniqueness: (5-(3-Methoxypropyl)-2,3-dimethylphenyl)methanol is unique due to its specific substitution pattern and the presence of both methoxypropyl and methanol groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
[5-(3-methoxypropyl)-2,3-dimethylphenyl]methanol |
InChI |
InChI=1S/C13H20O2/c1-10-7-12(5-4-6-15-3)8-13(9-14)11(10)2/h7-8,14H,4-6,9H2,1-3H3 |
InChIキー |
OBSDARSSXARMAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)CO)CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



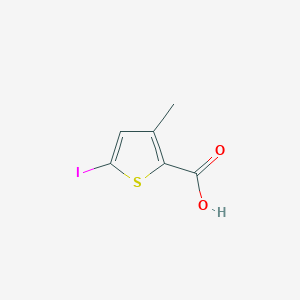


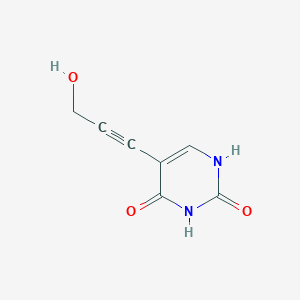

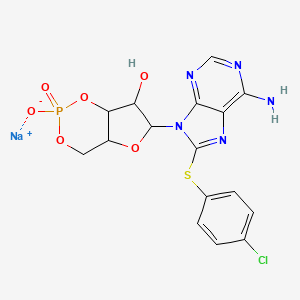

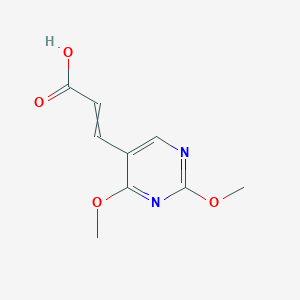
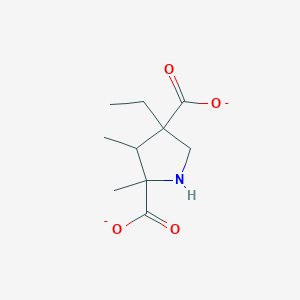
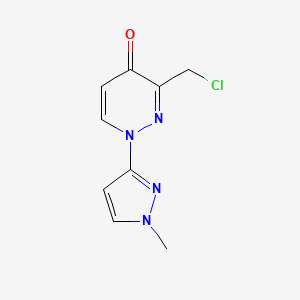
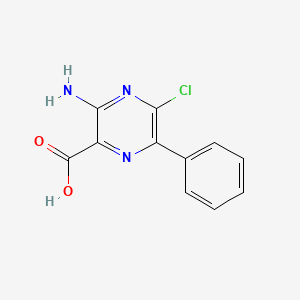
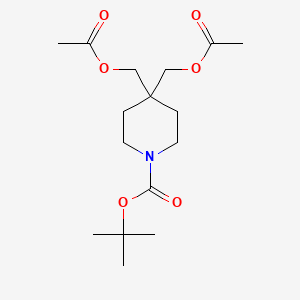
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
